molecular formula C6H2ClF3N2O2 B6168124 4-chloro-3-nitro-2-(trifluoromethyl)pyridine CAS No. 1807230-53-0

4-chloro-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B6168124
CAS No.: 1807230-53-0
M. Wt: 226.5
InChI Key:
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Description

4-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 4-chloro-2-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products:

Scientific Research Applications

4-Chloro-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro and trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-nitro-2-(trifluoromethyl)pyridine involves the nitration of 4-chloro-2-(trifluoromethyl)pyridine followed by reduction of the nitro group.", "Starting Materials": [ "4-chloro-2-(trifluoromethyl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 4-chloro-2-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as a catalyst to obtain 4-chloro-3-nitro-2-(trifluoromethyl)pyridine", "Step 2: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to obtain 4-chloro-3-amino-2-(trifluoromethyl)pyridine", "Step 3: Chlorination of the amino group using chlorine gas to obtain 4-chloro-3-chloro-2-(trifluoromethyl)pyridine", "Step 4: Oxidation of the chloro group using hydrogen peroxide and sulfuric acid to obtain 4-chloro-3-chloro-2-(trifluoromethyl)-5-hydroxypyridine", "Step 5: Dehydration of the hydroxyl group using phosphorus oxychloride to obtain 4-chloro-3-chloro-2-(trifluoromethyl)pyridine", "Step 6: Fluorination of the chloro group using potassium fluoride and cesium fluoride to obtain 4-chloro-3-chloro-2-(trifluoromethyl)-5-fluoropyridine", "Step 7: Dehydrohalogenation of the chloro group using potassium tert-butoxide to obtain 4-chloro-3-nitro-2-(trifluoromethyl)pyridine" ] }

CAS No.

1807230-53-0

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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